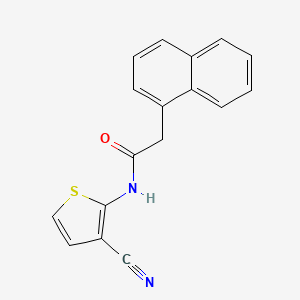

N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(3-Cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted with a cyano group at the 3-position and a naphthalene moiety at the acetamide’s α-carbon. This compound is synthesized via a two-step N-acylation reaction, where 2-aminothiophene-3-carbonitrile reacts with activated 2-(naphthalen-1-yl)acetic acid .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS/c18-11-14-8-9-21-17(14)19-16(20)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXPXUMVKUFTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, structural properties, and biological effects based on various studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a two-step reaction process. The first step includes the activation of 2-(naphthalen-1-yl)acetic acid to form an acyl chloride, which is then reacted with 3-amino-2-thiophenecarbonitrile to yield the desired amide. Characterization techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography confirm the structural integrity and purity of the compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Several studies have reported the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. The compound's ability to inhibit cell proliferation and promote cell cycle arrest highlights its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Computational studies using density functional theory (DFT) have suggested that the compound may act as an inhibitor for certain enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 (Penicillin) |

| Escherichia coli | 10 | 25 (Ciprofloxacin) |

Study 2: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations below 20 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene-Based Acetamides

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Structure: Replaces the naphthalene group with a second thiophene ring. Synthesis: Similar two-step acylation process, yielding a monoclinic crystal system (space group P21/c, Z = 4) .

N-(3-Acetyl-2-thienyl)-2-bromoacetamide Structure: Features an acetyl group (electron-withdrawing) and bromine at the α-carbon. Synthesis: One-step reaction from 3-acetylthiophen-2-amine and bromoacetyl chloride . Comparison: The bromine substituent introduces steric bulk and alters reactivity compared to the cyano group in the target compound.

Naphthalene-Containing Acetamides

N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Structure: Piperidine replaces the cyano-thiophene group. Activity: Reported as a cholinesterase (AChE/BChE) inhibitor, suggesting the naphthalene group enhances interaction with hydrophobic enzyme regions .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Structure : Chloro-fluorophenyl group at the acetamide nitrogen.

- Crystallography : Comparative studies highlight how halogen substituents influence packing efficiency in the crystal lattice .

Triazole/Oxadiazole-Linked Derivatives

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide

- Structure : Incorporates a triazole linker between naphthalene and acetamide.

- Synthesis : Click chemistry (1,3-dipolar cycloaddition) yields compounds with IR peaks at 1671 cm⁻¹ (C=O) and 1303 cm⁻¹ (C–N) .

- Comparison : The triazole ring introduces hydrogen-bonding capability, absent in the target compound.

N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide Structure: Oxadiazole-thione linker with azetidinone substituents. Activity: Demonstrates antibacterial and antifungal properties, suggesting heterocyclic linkers enhance bioactivity .

Key Observations :

- Multi-step syntheses (e.g., target compound) often require activation of carboxylic acids (e.g., to acyl chlorides).

- Click chemistry () offers higher yields and modularity compared to traditional acylation.

Spectroscopic and Crystallographic Comparisons

NMR and IR Data

Crystallography :

- The target compound’s monoclinic system (P21/c) contrasts with orthorhombic systems observed in halogenated analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.